molecular formula C22H22N4O4S B2759827 N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1251628-74-6

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2759827
M. Wt: 438.5
InChI Key: BLZLRCWWGFVWCB-UHFFFAOYSA-N
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Description

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity of Related Heterocyclic Compounds

Several studies have focused on the synthesis of novel heterocyclic compounds due to their potential therapeutic applications. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone. These compounds have shown significant anti-inflammatory and analgesic activities, highlighting the potential of complex heterocyclic compounds in drug development (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of heterocyclic compounds are of great interest. For example, pyridine derivatives have been synthesized and evaluated for their toxicity against cowpea aphid, demonstrating the insecticidal potential of such compounds (Bakhite et al., 2014). Furthermore, novel Δ2 -1,3,4-thiadiazoline and Δ2 -1,3,4-selenadiazoline derivatives have been synthesized and assessed for their antioxidant, antimicrobial, and toxic properties, indicating the broad spectrum of biological activities that can be exhibited by heterocyclic compounds (Al-Khazragie et al., 2022).

Chemical Properties and Reactions

The chemical properties and reactions of heterocyclic compounds are crucial for their application in drug synthesis and development. Research into the reactions of some quinazoline compounds with ethoxymethylenemalonic acid derivatives has provided insights into the synthesis of pyridine and pyrimidine derivatives, demonstrating the versatility of heterocyclic compounds in chemical synthesis (Deady et al., 1989).

properties

IUPAC Name

N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-30-10-12-7-19(27)24-18-8-13(5-6-15(12)18)23-20(28)9-14-11-31-22-25-17-4-2-3-16(17)21(29)26(14)22/h5-8,14H,2-4,9-11H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZLRCWWGFVWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide

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